molecular formula C13H20N2O B1463925 N-Benzyl L-Z-isoleucinamide CAS No. 134015-91-1

N-Benzyl L-Z-isoleucinamide

Cat. No.: B1463925
CAS No.: 134015-91-1
M. Wt: 220.31 g/mol
InChI Key: UYZJGDYBJUCHLU-JQWIXIFHSA-N
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Description

Contextualization within Amino Acid and Peptide Derivative Studies

The study of amino acid and peptide derivatives is a cornerstone of chemical biology and drug discovery. Amino acids, as the fundamental units of proteins, provide a versatile chiral scaffold that can be chemically modified to generate a vast library of compounds with diverse biological functions. ontosight.aisigmaaldrich.com Modifications can be made to the N-terminus, the C-terminus, or the side chain, leading to derivatives with enhanced stability, altered conformation, and improved pharmacokinetic properties compared to their natural counterparts. nih.gov

Amino acid amides, in particular, are frequently investigated for their potential pharmacological effects, including antimicrobial, anti-inflammatory, or anticancer activities. ontosight.ai These derivatives can interact with biological targets such as enzymes and receptors. ontosight.ainih.gov N-Benzyl L-Z-isoleucinamide exemplifies this approach, representing a protected amino acid amide that serves as a building block or a standalone entity for biological evaluation. The field of peptidomimetics, which includes N-substituted peptides, aims to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability, by introducing modifications like N-alkylation. nih.gov

Significance of N-Benzylation in Modulating Bioactivity of Amide Scaffolds

The introduction of a benzyl (B1604629) group onto the nitrogen atom of an amide or peptide backbone (N-benzylation) is a significant and widely employed strategy in medicinal chemistry to influence the molecule's biological activity and properties. researchgate.netresearchgate.net This modification can profoundly alter the parent molecule's conformation, stability, and interaction with biological systems.

From a biological standpoint, N-benzylation can confer a range of activities. The modification can render peptide backbones resistant to cleavage by proteases, thereby extending their biological half-life. nih.gov Moreover, the benzyl group itself can form critical binding interactions (e.g., hydrophobic or π-stacking interactions) within the active site of an enzyme or the binding pocket of a receptor. Research has demonstrated that N-benzyl derivatives of various chemical scaffolds exhibit potent biological effects, highlighting the importance of this functional group in drug design. nih.govmdpi.comsysrevpharm.org For instance, reductive alkylation with benzaldehyde (B42025) derivatives is a highly selective method for modifying the N-termini of native proteins, and preserving the charge at this position can result in significantly higher bioactivity. rsc.org

Table 1: Research Findings on the Bioactivity of N-Benzyl Derivatives
Derivative ClassSpecific Example/TargetObserved Biological Activity/SignificanceReference
Donepezil DerivativesN-benzyl Pyridinium MoietyPotent dual-binding acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment. nih.gov
Deoxynojirimycin (DNJ) DerivativesN-benzyl-deoxynojirimycinShowed significant α-glucosidase inhibitory activity, with some derivatives being more potent than the drug acarbose. mdpi.com
Isatin DerivativesN-benzylisatin Schiff BasesExhibited moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. sysrevpharm.org
Cytisine DerivativesN-(3-bromo-4-hydroxy-benzyl)cytisineDemonstrated cholinolytic activity and effects on blood coagulation. researchgate.net
Bis(amino amides)N,N′-benzylated bis(amino amides)N-benzylation significantly alters properties as ligands, affecting solubility and stability of metal complexes. scispace.com

Research Trajectories for Isoleucine-Based Chemical Entities

Isoleucine, an essential branched-chain amino acid, provides a unique chiral and hydrophobic side chain that is leveraged in various areas of chemical biology and therapeutic development. wikipedia.org Research into isoleucine-based compounds extends far beyond its role as a protein building block, exploring its utility in creating molecules with tailored functions.

A significant research trajectory involves the incorporation of isoleucine and its non-natural derivatives into peptide-based drugs to enhance their therapeutic profiles. The distinct steric and hydrophobic nature of the isoleucine side chain can mediate crucial interactions with biological targets and improve the metabolic stability of the peptide. acs.org

Furthermore, isoleucine conjugates are recognized as critical signaling molecules in nature. A prime example is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), a plant hormone that regulates a wide range of stress responses and developmental processes. researchgate.netmdpi.com The discovery of JA-Ile has spurred the design and synthesis of isoleucine-containing mimics to act as chemical probes or modulators of these vital signaling pathways. researchgate.net Studies on isoleucic acid, a related metabolite, have revealed its role in plant defense signaling. wiley.com The development of advanced analytical techniques continues to facilitate the identification of novel isoleucine-related metabolites and their functions. wiley.com

Table 2: Key Research Areas for Isoleucine-Based Derivatives
Research AreaFocus of StudySignificance/ApplicationReference
Pharmaceuticals & Drug DesignIncorporation into peptide-based therapeutics.To enhance stability, bioavailability, and pharmacokinetic profiles of drugs for various diseases.
Plant Biology & Chemical EcologySynthesis of mimics of the plant hormone jasmonoyl-isoleucine (JA-Ile).To study and modulate plant defense mechanisms, stress responses, and secondary metabolism. researchgate.netmdpi.com
MetabolomicsIdentification and functional characterization of isoleucine-related metabolites like isoleucic acid.Understanding signaling pathways in plant defense and disease. wiley.com
Protein Folding & Structural BiologyUse of isoleucine as a structural reporter.To study backbone and side chain conformational freedom in proteins using techniques like NMR. acs.org
BiotechnologyMetabolic engineering of microorganisms.To create rationally engineered strains for the overproduction of L-isoleucine for industrial use. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-(benzylamino)-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJGDYBJUCHLU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl L Z Isoleucinamide and Analogs

Strategies for Amide Bond Formation in N-Benzyl L-Z-Isoleucinamide Synthesis

The central challenge in synthesizing this compound lies in the efficient and selective formation of the amide bond between the carboxylic acid of Z-L-isoleucine and benzylamine (B48309). This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, while simultaneously protecting the α-amino group of the isoleucine to prevent unwanted side reactions.

Solution-Phase Synthetic Routes for Target Compounds

Solution-phase synthesis offers a versatile platform for the preparation of the target compound. The most common approach involves the use of coupling reagents to activate the carboxylic acid of Z-L-isoleucine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. hepatochem.comthermofisher.com The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by benzylamine to form the desired amide bond.

The general reaction is as follows: Z-L-isoleucine + Benzylamine --(Coupling Agent)--> this compound

To enhance reaction efficiency and minimize side reactions, such as the formation of N-acylurea byproducts or racemization, additives are often employed. luxembourg-bio.com N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be included in the reaction mixture. thermofisher.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, subsequently reacting with the amine to yield the final product with higher purity and yield. thermofisher.com

Coupling AgentAdditiveTypical SolventKey Feature
DCC (N,N'-dicyclohexylcarbodiimide)HOBt, NHSDichloromethane (DCM), Dimethylformamide (DMF)High yield; byproduct (DCU) is poorly soluble. wikipedia.orgluxembourg-bio.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, NHSDCM, DMF, WaterWater-soluble carbodiimide (B86325) and byproduct, facilitating workup. thermofisher.comchemistrysteps.com
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)-DMFHigh efficiency and rapid coupling times. nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIEADMFEffective for sterically hindered couplings. luxembourg-bio.com

Exploitation of N-Protected Amino Acids in Amidation Reactions

The use of N-protected amino acids is fundamental to successful peptide and amide synthesis. libretexts.orgpeptide.com In the synthesis of this compound, the Z-group (benzyloxycarbonyl or Cbz) serves as a crucial protecting group for the α-amino function of L-isoleucine. peptide.com This protection is essential for two primary reasons:

Preventing Polymerization : Without protection, the free amino group of one isoleucine molecule could react with the activated carboxyl group of another, leading to the formation of undesired peptide oligomers. peptide.com

Ensuring Chemoselectivity : The protecting group ensures that the amine nucleophile (benzylamine) reacts exclusively at the activated carboxyl group, directing the amide bond formation to the desired site.

The benzyloxycarbonyl (Z) group is a widely used protecting group in solution-phase synthesis due to its stability under various coupling conditions and its relatively mild removal by catalytic hydrogenation, which typically does not affect the newly formed amide bond. libretexts.orgpeptide.com The synthesis starts with the commercially available N-Z-L-isoleucine, which is then coupled with benzylamine as described in the previous section.

N-Alkylation and Benzylation Procedures for Amide Nitrogen

While the most direct synthesis involves coupling Z-L-isoleucine with benzylamine, an alternative conceptual approach is the N-alkylation of a pre-formed Z-L-isoleucinamide. This involves the direct benzylation of the amide nitrogen. However, the N-alkylation of primary amides typically requires specific conditions because the amide nitrogen is significantly less nucleophilic than an amine nitrogen. stackexchange.com

Standard methods for the N-alkylation of amides often involve the use of a strong base to deprotonate the amide, generating an amidate anion which then acts as the nucleophile. stackexchange.com Common bases include sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting anion can then react with an alkylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in a nucleophilic substitution reaction. stackexchange.comescholarship.org

Recent advancements have explored milder, catalytic approaches. For instance, copper-catalyzed N-alkylation of amides with alkyl halides has been shown to proceed at room temperature. organic-chemistry.org Other methods utilize transition metal catalysts or phase-transfer catalysts to facilitate the reaction under less harsh conditions. escholarship.org Another green chemistry approach involves the reductive N-alkylation using benzyl alcohol as the alkylating agent, often catalyzed by transition metals like nickel. researchgate.net

However, for the specific target of this compound, the direct coupling of Z-L-isoleucine with N-benzylamine remains the more common and efficient strategy, avoiding the need for strong bases that could compromise the integrity of the chiral centers or the protecting group.

Stereoselective Synthesis of Chiral N-Benzyl Amino Amides

Maintaining the stereochemical integrity of the chiral centers in L-isoleucine (at the α- and β-carbons) is paramount during the synthesis. The primary concern during amide bond formation is racemization of the α-carbon, which can occur via the formation of an oxazolone (B7731731) intermediate, particularly when using strong activating agents or prolonged reaction times. luxembourg-bio.com

The use of coupling additives like HOBt is known to suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate. luxembourg-bio.com The choice of solvent and base can also influence the degree of epimerization. Performing the reaction at lower temperatures and using sterically hindered, non-nucleophilic bases can further preserve the stereochemistry.

Asymmetric Synthesis Approaches for L-Isoleucine Derivatives

The stereoselectivity of the final product, this compound, is fundamentally derived from the stereochemistry of the starting material, L-isoleucine. While L-isoleucine is a naturally occurring amino acid, the development of asymmetric methods to synthesize non-canonical amino acids (ncAAs) and their derivatives is a significant area of research. nih.govresearchgate.netfrontiersin.org

Should a non-natural stereoisomer or a derivative of isoleucine be required, several asymmetric synthesis strategies are available. These include:

Alkylation of Chiral Glycine (B1666218) Enolates : Chiral auxiliaries can be used to direct the stereoselective alkylation of a glycine derivative to install the desired side chain with high diastereoselectivity.

Asymmetric Hydrogenation : Chiral catalysts can be used for the enantioselective hydrogenation of dehydroamino acid precursors.

Enzymatic Resolution : Enzymes such as acylases can be used to resolve racemic mixtures of N-acetylated isoleucine, selectively hydrolyzing one enantiomer. rsc.org

For the synthesis of the specified target compound, the use of commercially available, enantiomerically pure L-isoleucine is the most straightforward approach. Subsequent synthetic steps, as outlined above, are then optimized to prevent any loss of this initial stereochemical purity.

Multicomponent Reaction Methodologies for Structurally Related Peptidomimetics

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. nih.govyoutube.com For generating peptidomimetics structurally related to this compound, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly relevant. nih.govbeilstein-journals.org

The Ugi Four-Component Reaction (U-4CR) : This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govbeilstein-journals.orgresearchgate.net A structure analogous to the target compound could be synthesized by reacting Z-L-isoleucine (the carboxylic acid component), benzaldehyde (B42025) (the aldehyde), an amine, and an isocyanide. More directly, to create an N-benzylated structure, one could use N-benzylamine as the amine component. The Ugi reaction is highly versatile and allows for the rapid generation of libraries of peptidomimetics by varying each of the four components. nih.gov

Ugi Reaction ComponentExample Reactant for Analog Synthesis
Carboxylic Acid Z-L-Isoleucine
Amine Benzylamine
Aldehyde Isobutyraldehyde
Isocyanide tert-Butyl isocyanide

The Passerini Three-Component Reaction (P-3CR) : The Passerini reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgacs.orgmdpi.combenthamdirect.comacs.org While the direct product is not an α-amino amide, the Passerini product can be a precursor to more complex peptidomimetics. nih.gov For example, using an N-protected amino aldehyde as the carbonyl component can lead to peptide-like structures.

These MCR methodologies provide a rapid and efficient alternative for creating diverse libraries of N-alkylated amino amides and related peptidomimetics, which are valuable for drug discovery and development.

Synthesis of Derivatives with Modified Side Chains or Benzyl Moieties

The structural modification of lead compounds is a cornerstone of medicinal chemistry, aimed at refining pharmacological profiles. For this compound and its analogs, synthetic efforts can be broadly categorized into two main areas: alterations to the amino acid side chain and modifications to the benzyl moiety. These strategies allow for a systematic exploration of the structure-activity relationship (SAR).

Modification of Isoleucine Side Chains

Direct modification of the bulky and hydrophobic sec-butyl side chain of isoleucine within the this compound framework presents considerable synthetic challenges due to its unreactive, aliphatic nature. Consequently, literature specifically detailing the post-synthesis modification of this particular side chain is limited. A more common approach involves the synthesis of analogs from the ground up, utilizing non-natural amino acids that already contain the desired side-chain functionality.

However, general strategies for peptide and amino acid modification offer potential routes that could be adapted for this purpose. These include:

C-H Activation/Functionalization: Advanced catalytic methods, such as palladium-catalyzed C(sp³)–H arylation, have been reported for the functionalization of aliphatic side chains like valine and isoleucine in dipeptide substrates. nih.gov This approach could theoretically be applied to introduce aryl groups at the γ-position of the isoleucine side chain.

Alkylation Strategies: While more commonly applied to nucleophilic side chains (e.g., cysteine), methods for the N-alkylation of unprotected amino acids using alcohols or alkyl halides under specific catalytic conditions have been developed. nih.govnih.govresearchgate.net Adapting these for C-alkylation of the isoleucine side chain would require significant methodological development.

Synthesis from Modified Precursors: The most practical approach remains the synthesis of the entire molecule using a starting amino acid that has been modified beforehand. For instance, synthetic routes to prepare polypeptides with alkene, alkyne, or halogenated side chains often begin with the corresponding modified α-amino acid N-carboxyanhydride (NCA) monomer. acs.org

Modification of Benzyl Moieties

In contrast to the side chain, the benzyl group offers a versatile scaffold for synthetic modification. The aromatic ring can be readily substituted with a wide range of functional groups to probe electronic and steric effects. The general synthetic route to these analogs involves the amide coupling of Z-L-isoleucine with a series of substituted benzylamines.

A study on analogous (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives illustrates this principle effectively. nih.gov In this research, a variety of analogs were synthesized by reacting the core structure with different substituted benzylamines. The synthesis is typically achieved by first preparing substituted isocyanates from the corresponding benzylamines using triphosgene, followed by coupling with the amine of the isoquinoline (B145761) core. nih.gov A similar strategy can be applied to the synthesis of this compound derivatives, where Z-L-isoleucine is activated and then reacted with various benzylamines.

Detailed research findings from the synthesis of these analogous compounds show that a wide array of substituents can be incorporated onto the benzyl ring, leading to derivatives with diverse electronic and steric properties. nih.gov The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -F, -Br) at various positions (ortho, meta, para) on the benzyl ring has been successfully demonstrated. nih.gov

The following interactive table summarizes the synthesis of several N-benzyl-substituted carboxamide analogs, highlighting the modifications made to the benzyl ring and the corresponding reaction yields.

Table 1: Synthesis of N-Benzyl Carboxamide Analogs with Modified Benzyl Moieties Data adapted from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. nih.gov

Compound IDBenzyl Ring SubstituentPositionYield (%)
2d Fluoro (-F)para68
2i Bromo (-Br)meta67
2j Bromo (-Br)para68
2p Methyl (-CH₃)ortho72
2t Methoxy (-OCH₃)meta72
2v 2,4-Dimethoxy2,478

These synthetic efforts underscore the chemical tractability of modifying the benzyl moiety to generate a library of compounds for further pharmacological evaluation. The yields are generally good, indicating that the amide coupling reaction is robust and tolerant of diverse functionalities on the benzylamine reactant.

Chemical Reactivity and Derivatization Strategies for N Benzyl L Z Isoleucinamide

Functional Group Transformations within the Isoleucinamide Core

The isoleucinamide core of N-Benzyl L-Z-isoleucinamide presents several functional groups amenable to chemical transformation: the Cbz protecting group, the primary amide, and the aliphatic isobutyl side chain.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. The most common method for its removal is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). missouri.edunih.gov This process is highly efficient and proceeds under mild conditions, yielding the free amine, toluene (B28343), and carbon dioxide. Alternative methods for Cbz deprotection include treatment with 2-mercaptoethanol, which offers a nucleophilic deprotection pathway suitable for substrates with sensitive functionalities that may not be compatible with hydrogenolysis. organic-chemistry.orgorganic-chemistry.org

The primary amide functionality can undergo several key transformations. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although this often requires harsh conditions such as refluxing in strong acid or base. researchgate.netyoutube.comacs.org Milder, non-aqueous methods using sodium hydroxide (B78521) in a methanol (B129727)/dioxane mixture have also been developed for the hydrolysis of secondary and tertiary amides. researchgate.net Alternatively, the amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

The isobutyl side chain of the isoleucine residue is generally considered chemically inert due to its aliphatic nature. Transformations involving this part of the molecule are challenging and typically require harsh, radical-based conditions that could compromise the integrity of the rest of the molecule. Therefore, derivatization strategies rarely target this moiety. nih.govyale.edu

The following table summarizes key transformations of the isoleucinamide core.

Functional GroupReactionReagents and ConditionsProduct
Cbz-Protected Amine Hydrogenolysis (Deprotection)H₂, Pd/C, in a solvent like methanol or ethanol. missouri.edunih.govFree Amine
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄, in DMA at 75°C. organic-chemistry.orgorganic-chemistry.orgFree Amine
Primary Amide HydrolysisStrong acid (e.g., HCl) or base (e.g., NaOH), with heat. researchgate.netyoutube.comCarboxylic Acid
ReductionLithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup.Primary Amine

Reactivity of the Benzyl (B1604629) Amine Moiety in Derivatization

The N-benzyl group attached to the amide nitrogen is a key site for derivatization. While the amide nitrogen itself is generally unreactive due to resonance delocalization, the attached benzyl group offers two main points of reactivity: the benzylic position and the aromatic ring.

Cleavage of the N-Benzyl Group (Debenzylation): Similar to the Cbz group, the N-benzyl group can be removed via catalytic hydrogenolysis. This reaction cleaves the C-N bond, releasing the primary amide and toluene. thieme-connect.comresearchgate.net Various hydrogen donors, such as ammonium (B1175870) formate (B1220265) and hydrazine (B178648) hydrate, can be used in a process called catalytic transfer hydrogenolysis, which avoids the need for gaseous hydrogen. thieme-connect.comresearchgate.net Oxidative methods have also been developed, using systems like alkali metal bromides with an oxidant, to achieve debenzylation under mild, transition-metal-free conditions. acs.org Acid-catalyzed cleavage using reagents like p-toluenesulfonic acid (p-TsOH) in refluxing toluene is another effective strategy. researchgate.net

Reactions at the Aromatic Ring: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The N-acyl group is an ortho-, para-directing group, although it is less activating than a simple amino group because the nitrogen's lone pair is delocalized into the amide carbonyl. This allows for the introduction of various substituents onto the aromatic ring, such as nitro, halogen, or alkyl groups, by treating the compound with appropriate electrophilic reagents (e.g., HNO₃/H₂SO₄ for nitration). The steric bulk of the rest of the molecule can favor substitution at the para position. libretexts.org

The reactivity of the N-benzyl amide moiety is summarized below.

MoietyReaction TypeReagents and ConditionsPotential Outcome
N-Benzyl Group Catalytic HydrogenolysisH₂, Pd/C in an alcoholic solvent. thieme-connect.comCleavage to yield the primary amide.
Catalytic Transfer HydrogenolysisAmmonium formate or hydrazine hydrate, Pd/C. thieme-connect.comresearchgate.netCleavage to yield the primary amide.
Oxidative CleavageKBr, Oxone, under light irradiation. acs.orgCleavage to yield the primary amide.
Acid-Catalyzed Cleavagep-TsOH, refluxing toluene. researchgate.netCleavage to yield the primary amide.
Aromatic Ring Electrophilic Aromatic SubstitutionE.g., Br₂/FeBr₃ for bromination; HNO₃/H₂SO₄ for nitration. Introduction of substituents on the phenyl ring.

Formation of Complex Hybrid Structures Incorporating N-Benzyl Amide Fragments

The N-benzyl amide motif is a valuable scaffold in medicinal chemistry, often incorporated into larger, more complex "hybrid" molecules designed to interact with multiple biological targets or combine different pharmacophoric elements. acs.orgresearchgate.netnih.gov The synthesis of such structures leverages the N-benzyl amide fragment as a core building block, which can be elaborated through further synthetic steps.

One common strategy involves creating molecules that merge two distinct pharmacophores into a single chemical entity. acs.orgresearchgate.net For instance, the N-benzylbenzamide scaffold has been identified as a merged pharmacophore for dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net This approach aims to produce compounds with enhanced therapeutic profiles by simultaneously acting on multiple pathways. The N-benzyl amide core provides a structurally rigid yet synthetically accessible platform for these modifications.

The synthesis of these hybrid molecules often starts with a precursor containing the N-benzyl amide fragment. Functional groups on either the "amide" portion or the "benzyl" portion of the molecule can be used as handles for coupling with other molecular fragments. For example, a carboxylic acid could be introduced on the benzyl ring, which can then be coupled with an amine-containing fragment via standard amide bond formation chemistry. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the appended fragments. nih.gov The development of hybrid molecules based on benzylguanidine and the alkylating group of melphalan (B128) illustrates a strategy to combine a selective uptake mechanism with cytotoxic activity. nih.gov

Development of this compound Conjugates

Molecular conjugation is a powerful strategy to modify the properties of a parent molecule, such as improving its stability, targeting it to specific cells or tissues, or attaching a reporter group like a fluorescent tag. neulandlabs.com this compound and its derivatives can serve as platforms for creating such conjugates.

The primary sites for conjugation are the functional groups that can be selectively unmasked or modified.

N-terminal Amine : The most straightforward conjugation point is the primary amine of the isoleucine core, which becomes available after the removal of the Cbz protecting group. missouri.eduorganic-chemistry.org This free amine can be coupled with a variety of molecules, including carboxylic acids (to form a new amide bond), activated esters (like N-hydroxysuccinimide esters), or isothiocyanates. nih.gov This is a common strategy in the synthesis of peptide-drug conjugates (PDCs). neulandlabs.comgoogle.com

C-terminal Carboxylic Acid : If the primary amide of the isoleucinamide is hydrolyzed to a carboxylic acid, this group becomes a handle for conjugation with amine-containing molecules using standard peptide coupling reagents (e.g., DCC, HOBt). nih.gov

Aromatic Ring : Functionalization of the benzyl ring via electrophilic aromatic substitution can introduce a handle for conjugation. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be used for coupling.

These strategies allow for the covalent attachment of a wide range of moieties, including:

Polymers : Polyethylene glycol (PEG) can be attached (PEGylation) to increase the hydrodynamic radius and serum half-life of the molecule. neulandlabs.com

Cytotoxic Drugs : For targeted drug delivery, potent cytotoxic agents can be conjugated to the molecule. rsc.orgnih.gov

Fluorescent Dyes or Tags : For imaging and diagnostic purposes, fluorescent tags can be attached to track the molecule's localization.

The table below outlines potential conjugation strategies.

Conjugation Site (Post-Modification)Reactive GroupType of Conjugate MoietyLinkage Formed
N-terminus (after Cbz removal)Free Amine (-NH₂)Activated Ester (e.g., NHS-ester)Amide
C-terminus (after amide hydrolysis)Carboxylic Acid (-COOH)Amine (-NH₂)Amide
Benzyl Ring (after nitration & reduction)Aromatic Amine (-NH₂)Carboxylic Acid (-COOH)Amide

These derivatization and conjugation strategies highlight the versatility of this compound as a starting material for the synthesis of more complex and functionally diverse chemical entities.

Investigation of Biological Mechanisms and Specific Target Interactions

Cellular and Molecular Pathway Perturbation Mechanisms

Mechanisms of Cell Death Induction by N-Benzyl Derivatives

N-benzyl derivatives have been shown to induce cell death through various mechanisms, primarily involving the induction of apoptosis. One such derivative, benzyl (B1604629) isothiocyanate (BITC), triggers caspase-dependent apoptosis in canine lymphoma and leukemia cells. mdpi.com This process is initiated by the accumulation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com The mode of cell death induced by these compounds can be influenced by the cellular energy status. For instance, in human cervical cancer cells, treatment with BITC at appropriate concentrations leads to classic apoptotic features like chromatin condensation and DNA fragmentation. However, at higher concentrations or when cellular ATP synthesis is inhibited, the mode of cell death can shift from apoptosis to necrosis. nih.gov This suggests that the intracellular ATP level is a critical determinant in the cell death pathway activated by certain N-benzyl derivatives. nih.gov

Table 1: Influence of Cellular Conditions on Cell Death Mechanism by Benzyl Isothiocyanate (BITC)
ConditionPrimary Cell Death MechanismKey Cellular FeaturesReference Cell Line
Appropriate BITC Concentration (25 µM)ApoptosisChromatin condensation, DNA fragmentationHeLa (Human Cervical Cancer)
High BITC Concentration (100 µM)Necrosis-likeDisappearance of apoptotic featuresHeLa (Human Cervical Cancer)
BITC with ATP Synthesis InhibitorIncreased NecrosisDrastic increase in necrotic dead cellsHeLa (Human Cervical Cancer)
BITC TreatmentCaspase-dependent ApoptosisROS accumulation, DNA damageCanine Lymphoma/Leukemia

Modulation of Cellular Proliferation and Apoptosis Pathways

N-benzyl derivatives modulate key pathways involved in cellular proliferation and apoptosis. Benzyl isothiocyanate (BITC) has been observed to suppress the growth of human prostate cancer cells by inducing apoptosis, a process characterized by the loss of mitochondrial membrane potential, activation of caspases 3/7, and DNA fragmentation. nih.gov The induction of both apoptosis and autophagy by BITC in these cells is dependent on the generation of ROS. nih.gov

Another compound, N-benzyl eicosapentaenamide (NB-EPA), demonstrates a different mechanism for modulating apoptosis. It inhibits the apoptosis of neuronal cells following ischemic challenges. mdpi.com This anti-apoptotic effect is dependent on the suppression of the p53-PUMA (p53 upregulated modulator of apoptosis) signaling pathway. mdpi.com By inhibiting this key pro-apoptotic pathway, NB-EPA promotes neuronal cell survival. mdpi.com

Influence on Specific Protein-Protein Interactions (e.g., S100A2-p53)

Certain N-benzyl derivatives have been designed to specifically target and inhibit protein-protein interactions that are crucial in disease progression, particularly in cancer. The interaction between the S100A2 protein and the tumor suppressor protein p53 is a validated drug target in pancreatic cancer. nih.govnewcastle.edu.au S100A2, which is often upregulated in pancreatic cancer, can bind to and modulate the transcriptional activity of p53, thereby inhibiting its tumor-suppressive functions and promoting cancer cell proliferation. newcastle.edu.aunih.gov

In silico screening has identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide as a potential inhibitor of this S100A2-p53 interaction. nih.gov It is hypothesized that by binding to the S100A2-p53 binding groove, this compound can block the interaction, restore p53 function, and exert an anti-cancer effect. nih.govresearchgate.net Studies on focused libraries of such compounds have shown a strong correlation between their predicted docking in the S100A2-p53 binding groove and their cytotoxic activity against pancreatic cancer cell lines with high S100A2 expression. nih.gov

Disruption of Cellular Metabolic Processes (e.g., ATP Production)

The metabolic state of a cell, particularly its energy supply in the form of adenosine (B11128) triphosphate (ATP), can be significantly impacted by certain N-benzyl derivatives. Research on benzyl isothiocyanate (BITC) has shown that its treatment can lead to a rapid depletion of intracellular ATP. nih.gov This disruption of cellular energy metabolism has profound consequences for the cell's fate. A decline in ATP levels plays a crucial role in switching the mode of cell death from a controlled, programmed process like apoptosis to a more inflammatory, necrotic-like cell death. nih.gov This was observed in mitochondrial DNA-deficient HeLa cells, which are more susceptible to BITC-induced necrosis and exhibit a more rapid depletion of ATP compared to wild-type cells. nih.gov This suggests that the integrity of mitochondrial function and the ability to maintain ATP levels are critical factors in determining the cellular response to metabolic disruption by these compounds. nih.gov

Research into Anti-Amyloid Aggregation Mechanisms

Several classes of N-benzyl derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.netfrontiersin.org The formation of Aβ fibrils is associated with neurotoxicity. nih.gov

A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were evaluated as Aβ42 aggregation inhibitors. researchgate.net Specific N-benzylbenzamides were identified as promising compounds that exhibited anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and transmission electron microscopy (TEM) studies. researchgate.net Similarly, novel 3-arylcoumarin derivatives bearing an N-benzyl triazole moiety have been shown to significantly reduce the aggregation of Aβ1-42. frontiersin.org Computational studies suggest that some N-benzyl derivatives may interact with the Aβ pentamer model to stabilize the assembly and prevent further aggregation. researchgate.net The mechanism of action for these inhibitors often involves interfering with the formation of β-sheet structures, which are crucial for Aβ fibrillogenesis. nih.gov

Table 2: Anti-Amyloid Aggregation Activity of N-Benzyl Derivatives
Compound ClassSpecific Derivative ExampleObserved EffectExperimental Assay
N-benzylbenzamides3a and 3fInhibition of Aβ42 aggregationThT fluorescence, TEM
3-Arylcoumarins with N-benzyl triazole8l and 8nSignificant reduction of Aβ1-42 aggregationNot specified
N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines5g and 5aInhibition of Aβ self-aggregation (53.73% and 53.63% at 50 µM)ThT fluorescence, TEM

Neuroprotective Cellular Actions and Associated Pathways

Beyond their anti-amyloid properties, N-benzyl derivatives have demonstrated direct neuroprotective effects through various cellular actions and signaling pathways. For example, N-benzyl eicosapentaenamide (NB-EPA) has been shown to alleviate hypoxic-ischemic brain damage in neonatal mice. mdpi.com Its neuroprotective mechanism involves inhibiting the apoptosis of neuronal cells by suppressing the p53–PUMA signaling pathway. mdpi.com Furthermore, NB-EPA promotes neuronal cell survival and proliferation through the activation of phosphorylated AKT signaling, a key pro-survival pathway. mdpi.com

Other N-benzyl benzamide (B126) derivatives have also shown neuroprotective effects in oxidative damage models. acs.orgnih.gov In studies on PC12 cells injured by hydrogen peroxide (H2O2), certain 3-arylcoumarin derivatives with an N-benzyl triazole group exhibited excellent neuroprotective effects, improving cell viability in a dose-dependent manner. frontiersin.org These findings indicate that N-benzyl derivatives can protect neurons from various insults by modulating key signaling pathways involved in cell death and survival. mdpi.comfrontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-Benzyl L-Z-isoleucinamide is dictated by several key structural components: the L-isoleucine core, the N-terminal benzyloxycarbonyl (Z) group, and the C-terminal N-benzylamide moiety.

The L-Isoleucine Scaffold: The stereochemistry and the branched, hydrophobic side chain of the L-isoleucine residue are crucial for proper orientation and binding within the active site of target enzymes or receptors. The specific spatial arrangement of the sec-butyl group is often critical for achieving optimal hydrophobic interactions.

The C-terminal N-Benzylamide Moiety: The benzyl (B1604629) group at the C-terminus is a key feature for activity, often inserting into a hydrophobic pocket of the target protein. Aromatic interactions, such as π-π stacking and hydrophobic interactions, involving this benzyl ring are critical for binding affinity. The amide linkage itself can participate in hydrogen bonding with the target.

Studies on related N-benzyl amino acid derivatives have consistently highlighted the importance of these three components in defining the biological activity profile.

Impact of Substituent Variation on Enzyme Inhibition and Receptor Binding Affinity

Systematic modifications of the this compound structure have revealed the significant impact of substituent variation on biological activity.

Substitutions on the Benzyl Rings:

Alterations to the aromatic rings of both the benzyloxycarbonyl group and the N-benzylamide moiety can profoundly affect potency and selectivity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule. For instance, halogen substitution on the aromatic rings can lead to altered binding affinities.

Modifications of the Isoleucine Side Chain:

Variations in the size and hydrophobicity of the amino acid side chain can influence how the molecule fits into the binding pocket of a target. Replacing the sec-butyl group of isoleucine with other alkyl or arylalkyl groups can lead to significant changes in activity.

Alterations to the Amide Linkage:

Modification or replacement of the amide bond can impact the compound's hydrogen bonding capacity and conformational flexibility, thereby affecting its interaction with biological targets.

The following interactive table summarizes hypothetical SAR data for analogs of this compound, illustrating the effects of substituent changes on enzyme inhibition.

Compound IDR1 (Z-group substituent)R2 (Isoleucine side chain)R3 (N-benzylamide substituent)Enzyme Inhibition (IC50, nM)
1 Hsec-ButylH150
2 4-Clsec-ButylH95
3 HIsopropylH250
4 Hsec-Butyl4-F120
5 4-OCH3sec-ButylH180

This table is illustrative and based on general SAR principles for similar compounds.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a critical determinant of the biological activity of this compound. The specific (S)-configuration of the α-carbon of the isoleucine residue is essential for the precise three-dimensional arrangement required for effective interaction with chiral biological macromolecules like enzymes and receptors.

Studies on related chiral molecules have consistently shown that different stereoisomers can exhibit vastly different biological activities. For instance, the (R)-enantiomer of a biologically active (S)-amino acid derivative is often significantly less active or may even interact with a different biological target. This stereoselectivity arises from the specific complementary interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can only be formed with the correct spatial orientation of the ligand's functional groups within the chiral binding site of the target protein. In some cases, stereochemistry can also influence the metabolic fate of a compound, leading to differences in pharmacokinetic profiles between isomers.

Development of QSAR Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological activity.

Linear Free-Energy Relationship (LFER) approaches, such as the Hansch and Free-Wilson analyses, are classic QSAR methods. A Hansch analysis for a series of this compound analogs might take the following general form:

log(1/C) = k₁_π_ + k₂_σ_ + k₃_Es_ + k₄

Where:

C is the concentration of the compound required to produce a specific biological response (e.g., IC50).

π is the hydrophobic parameter (logP).

σ is the electronic parameter (Hammett constant).

Es is the steric parameter (Taft constant).

k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

Such an equation would allow for the prediction of the biological activity of new analogs based on the physicochemical properties of their substituents.

More advanced QSAR modeling for this compound analogs can employ topological and pattern recognition methods. Topological descriptors are numerical values that describe the atomic connectivity and shape of a molecule. These descriptors can be used to develop QSAR models using various statistical methods, including:

Multiple Linear Regression (MLR): To establish a linear relationship between descriptors and activity.

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships.

These methods can capture more intricate aspects of the molecular structure that influence biological activity compared to traditional LFER approaches.

The predictive power and robustness of any developed QSAR model must be rigorously validated. Common statistical validation techniques include:

Internal Validation (Cross-Validation): The dataset is divided into multiple subsets, and the model is trained on some of the subsets and tested on the remaining subset. A common method is leave-one-out (LOO) cross-validation, which provides the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) is generally considered indicative of a robust model. researchgate.net

External Validation: The model is trained on a "training set" of compounds and then used to predict the activity of an independent "test set" of compounds that were not used in model development. nih.gov The predictive ability is assessed by the predictive correlation coefficient (r²_pred_).

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should show a significant drop in the correlation coefficients for the randomized models, confirming that the original model is not due to chance correlation. researchgate.net

A statistically validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify new and potentially more potent analogs of this compound.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Currently, there are no publicly available studies that have performed molecular docking of N-Benzyl L-Z-isoleucinamide to predict its binding modes and affinities with any specific biological target. Such a study would computationally place the molecule into the binding site of a protein and use a scoring function to estimate the binding affinity, providing insights into its potential biological activity.

Without molecular docking studies, the critical amino acid residues in a binding pocket that may interact with this compound remain unidentified. This type of analysis would typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

No research has been published on the conformational analysis of this compound using molecular dynamics simulations. Such simulations would provide a detailed understanding of the molecule's flexibility and the different shapes it can adopt in a dynamic environment, such as in solution or within a biological system.

In the absence of any identified protein targets and corresponding docking studies, there are no molecular dynamics simulations characterizing the stability and dynamics of a this compound-protein complex. This type of investigation would assess the stability of the binding pose over time and analyze the fluctuations of both the ligand and the protein.

In Silico Screening and Virtual Library Design for Novel Modulators

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. Virtual library design is the computational creation of new molecules that could have desired biological activities.

There is no evidence in the scientific literature of this compound being used as a scaffold or starting point for in silico screening or the design of virtual libraries to develop novel modulators for any specific biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the molecular and electronic properties of compounds like this compound. These computational methods, rooted in quantum mechanics, can predict molecular geometry, electronic distribution, and reactivity indices.

Electronic Structure and Molecular Orbitals:

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of organic molecules. uni-greifswald.deresearchgate.net For a molecule such as this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-greifswald.deresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ2/2η ).

These descriptors help in understanding the molecule's reactivity towards nucleophiles and electrophiles. For instance, regions of the molecule with a high positive charge, as determined by Natural Population Analysis (NPA), would be susceptible to nucleophilic attack. nih.gov

Illustrative Data from a Related Benzyl (B1604629) Compound:

To illustrate the type of data generated, the following table presents calculated electronic properties for a related Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, which also contains a benzyl group. researchgate.net

ParameterValue
HOMO Energy-5.67 eV
LUMO Energy-1.98 eV
Energy Gap (ΔE)3.69 eV
Ionization Potential (I)5.67 eV
Electron Affinity (A)1.98 eV
Electronegativity (χ)3.825 eV
Chemical Hardness (η)1.845 eV
Chemical Softness (S)0.542 eV-1
Electrophilicity Index (ω)3.96 eV

This interactive table provides a summary of calculated quantum chemical parameters for a molecule containing a benzyl group, illustrating the insights that can be gained for this compound.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the carbonyl oxygen atoms of the amide and the Z-group (benzyloxycarbonyl) would be expected to be electron-rich, while the amide and benzyl protons would be electron-poor.

Mechanism-Based Computational Modeling of Biological Processes

Computational modeling plays a crucial role in predicting how a molecule like this compound might interact with biological systems, such as enzymes or receptors. nih.gov These models can simulate molecular interactions and predict the binding affinity and potential inhibitory activity of a compound.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be employed to investigate its interaction with a specific protein target. For example, if this compound is hypothesized to be an enzyme inhibitor, docking simulations could predict its binding mode within the enzyme's active site. The results of these simulations are often expressed as a docking score, which estimates the binding affinity.

Key Steps in Molecular Docking:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using methods like DFT.

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the receptor's binding site.

Analysis of Results: The resulting poses are ranked based on their docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Example of Docking Interaction Analysis:

The following table illustrates the type of interactions that could be predicted between a ligand and a protein target, based on studies of similar heterocyclic compounds. nih.gov

Ligand AtomProtein ResidueInteraction TypeDistance (Å)
O (carbonyl)LYS721Hydrogen Bond2.1
NH (amide)GLU738Hydrogen Bond2.5
Benzyl RingPHE700Pi-Pi Stacking4.5
Isoleucine side chainLEU820Hydrophobic-

This interactive table demonstrates the kind of detailed interaction data that can be obtained from molecular docking studies, which could be applied to understand the binding of this compound to a biological target.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Advanced Research Applications and Future Perspectives

Utility as Chemical Probes for Elucidating Biological Pathways

While specific studies detailing N-Benzyl L-Z-isoleucinamide as a chemical probe are not extensively documented, the broader class of N-acyl and N-alkyl amino acid amides serves as a blueprint for its potential applications. Chemical probes are essential tools for dissecting complex biological pathways, and peptide-based probes are frequently designed to monitor the activity of enzymes, particularly proteases. nih.govrsc.org

The fundamental design of such probes often involves attaching a reporter molecule, such as a fluorophore or a chemiluminescent group, to a peptide sequence that is a substrate for a specific enzyme. nih.govacs.org Upon enzymatic cleavage of the amide bond, a detectable signal is produced, allowing for the real-time monitoring of enzyme activity. nih.govrsc.org Given its structure, this compound could be modified to act as a probe for various proteases that recognize hydrophobic residues. The N-benzyl group can influence binding affinity and selectivity within the enzyme's active site.

For instance, fluorogenic probes are commonly synthesized where a peptide is coupled to a fluorophore like 7-amino-4-carbamoylmethylcoumarin (ACC). The uncleaved probe is non-fluorescent, and upon hydrolysis by the target protease, the fluorescent ACC is released. stanford.edu Derivatives of this compound could be synthesized with such reporter groups, enabling their use in high-throughput screening assays to identify enzyme inhibitors or to study enzyme dysregulation in disease states.

Strategies for Lead Compound Identification and Optimization in Drug Discovery Research

The journey from a promising hit compound to a viable drug candidate is a meticulous process of lead identification and optimization. creative-peptides.com Peptidomimetics like this compound are attractive starting points in this process due to their ability to mimic natural peptide ligands while offering improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.gov

Rational Design of Highly Potent and Selective Analogs

Rational drug design aims to create new molecules with specific biological activities based on an understanding of the target's three-dimensional structure and the principles of molecular recognition. upc.edu For this compound, rational design strategies would focus on modifying its core structure to enhance its affinity and selectivity for a particular biological target.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically altering different parts of the molecule—such as the benzyl (B1604629) group, the isoleucine side chain, or the amide moiety—and assessing the impact on biological activity helps to build a comprehensive SAR profile. This information guides the design of more potent analogs. nih.gov

Conformational Constraint: Introducing cyclic structures or other rigid elements can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. upc.edu

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties without sacrificing biological activity. upc.edu

Computational modeling and molecular docking studies are invaluable tools in this process, allowing for the virtual screening of potential analogs and the prediction of their binding modes to the target protein. abq.org.br

Development of this compound-Based Therapeutic Candidates

While therapeutic candidates derived directly from this compound are not yet prominent in the literature, related N-benzylated and N-Cbz-protected amino acid derivatives have shown promise in various therapeutic areas. For example, N-benzyl-2-(N-benzylamido)acetamide peptoids have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. abq.org.br Furthermore, derivatives of N-Cbz-α-aminoglutarimide have demonstrated significant anticonvulsant activity in preclinical models. nih.govnih.gov

These examples highlight the potential for developing this compound-based candidates for neurological disorders and other conditions. The optimization process would involve fine-tuning the structure to maximize efficacy and minimize off-target effects. creative-peptides.com

Compound ClassTherapeutic AreaKey Findings
N-benzyl-2-(N-benzylamido)acetamide peptoidsAlzheimer's DiseaseSelective inhibition of butyrylcholinesterase. abq.org.br
N-Cbz-α-amino-glutarimidooxy carboxylate derivativesEpilepsySignificant anticonvulsant activity in the strychnine-induced seizure test. nih.gov
N-Cbz-α-amino-N-alkoxysuccinimidesEpilepsyPotent activity against pentylenetetrazole-induced seizures.

Emerging Synthetic Strategies for Complex N-Benzyl Peptidomimetics

The synthesis of complex peptidomimetics, including N-benzylated structures, is an area of active research. Traditional methods often involve multi-step solution-phase synthesis. google.com However, modern strategies are focused on improving efficiency, yield, and the ability to generate diverse molecular libraries.

Emerging synthetic approaches include:

Solid-Phase Synthesis (SPS): Adapting solid-phase peptide synthesis techniques allows for the rapid and efficient assembly of N-benzyl peptidomimetics on a solid support, facilitating purification and automation. nih.gov

Multi-Component Reactions: Reactions like the Ugi four-component reaction enable the one-pot synthesis of complex peptoid structures from simple starting materials, offering a highly efficient route to novel N-benzyl derivatives. abq.org.br

Catalytic N-Alkylation: The development of catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols provides a greener and more sustainable alternative to traditional methods that rely on alkyl halides. nih.gov

These advanced synthetic methodologies are crucial for exploring the chemical space around the this compound scaffold and generating libraries of analogs for biological screening. abq.org.brnih.gov

Integration of Multi-Omics Data in Compound Activity Profiling

Understanding the full biological impact of a compound requires a holistic approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level view of how a compound affects cellular processes. creative-proteomics.comnashbio.com

For a compound like this compound, multi-omics profiling could be used to:

Identify Novel Targets: By observing changes across different "omics" layers in response to compound treatment, researchers can identify previously unknown molecular targets and pathways that are modulated by the compound. nih.gov

Elucidate Mechanisms of Action: Multi-omics data can provide a detailed picture of the downstream effects of target engagement, helping to elucidate the compound's mechanism of action. nashbio.com

Discover Biomarkers: Identifying molecular signatures that correlate with a compound's activity can lead to the discovery of biomarkers for patient stratification and monitoring treatment response in clinical settings. frontlinegenomics.com

The integration of these large and complex datasets requires sophisticated bioinformatics and computational tools to identify meaningful patterns and generate testable hypotheses. creative-proteomics.com

Unexplored Therapeutic Areas and Biological Targets for this compound Derivatives

The versatility of the N-benzyl peptidomimetic scaffold suggests that derivatives of this compound could have therapeutic potential in a wide range of diseases beyond those already explored.

Potential unexplored areas include:

Infectious Diseases: The structural features of peptidomimetics make them interesting candidates for developing novel antimicrobial or antiviral agents. N-alkylation can enhance membrane permeability and stability against microbial proteases. mdpi.com

Inflammatory Disorders: Many inflammatory processes are mediated by protein-protein interactions that could be targeted by rationally designed peptidomimetics.

Oncology: The disruption of protein-protein interactions involved in cancer cell proliferation and survival is a key strategy in cancer drug discovery. N-benzyl peptidomimetics could be designed to target these interactions.

The exploration of new biological targets will be driven by advances in our understanding of disease biology and the application of high-throughput screening and multi-omics technologies to identify novel compound-target interactions.

Advanced Methodologies for Studying Ligand-Induced Cellular Responses

Due to the absence of specific research on this compound, a detailed account of advanced methodologies for its study is not possible.

Q & A

Q. What are the common synthetic routes for introducing the N-benzyl group in amino acid derivatives like N-Benzyl L-Z-isoleucinamide?

The N-benzyl group is typically introduced via alkylation or reductive amination. For amino acids, benzylation often employs benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., NaHCO₃ or Et₃N) in polar aprotic solvents like DMF. For example, benzyl chloride reacts with L-isoleucine amide in the presence of NaH to form the N-benzyl derivative. Purification involves column chromatography or crystallization .

Q. How is the N-benzyl group characterized in synthetic intermediates?

Characterization combines spectroscopic and chromatographic methods:

  • NMR : Distinct benzyl protons appear as a singlet at δ ~4.3–4.5 ppm (CH₂Ph) in 1^1H NMR.
  • Mass Spectrometry : Molecular ion peaks confirm the addition of the benzyl group (e.g., +106 amu for C₇H₇).
  • HPLC/LC-MS : Used to assess purity and retention time shifts post-benzylation .

Q. What basic biological assays evaluate the activity of N-benzylated amino acid derivatives?

  • Enzyme Inhibition Assays : For cholinesterase inhibitors (e.g., BChE), use Ellman’s method with acetylthiocholine as substrate, monitoring absorbance at 412 nm .
  • Electrophysiology : Patch-clamp studies on neuronal cells (e.g., CAD cells) assess sodium/potassium channel modulation by measuring current amplitudes and inactivation kinetics .

Advanced Research Questions

Q. How does the N-benzyl group influence sodium channel slow inactivation in neuronal cells?

The N-benzyl moiety enhances slow inactivation of voltage-gated Na⁺ channels by stabilizing the inactivated state. Electrophysiology data show that incorporation of a (3-fluoro)benzyloxy group at the 4′-position of the benzamide pharmacophore increases inactivation magnitude by ~50% compared to non-fluorinated analogs. This effect is stereoselective, with (R)-isomers showing higher activity than (S)-counterparts due to improved binding pocket interactions .

Q. What strategies address challenges in N-benzyl deprotection during multi-step synthesis?

N-Benzyl removal is critical in peptide synthesis. Key methods include:

Method Conditions Yield Limitations
HydrogenolysisH₂/Pd-C or Pd(OH)₂, MeOH/EtOAc85–95%Incompatible with reducible groups (e.g., alkenes, nitro)
Acidic HydrolysisHBr/AcOH, TFA70–80%Risk of racemization in chiral centers
Birch ReductionLi/NH₃, −78°C60–75%Requires anhydrous conditions

Note : Pd(OH)₂ may fail if competing reducible groups (e.g., furans) are present, necessitating alternative approaches .

Q. How do structural modifications of the N-benzyl group affect cholinesterase inhibition?

Substituents on the benzyl ring significantly alter inhibitory potency. For BChE:

  • Electron-Withdrawing Groups (e.g., -NO₂ at the para position) increase IC₅₀ values by enhancing π-π stacking with the catalytic site.
  • Steric Effects : Bulky substituents (e.g., 3,5-di-F) reduce activity due to impaired binding pocket accommodation.
  • Hydrophobicity : N-Benzyl derivatives with longer alkyl chains (C12–C14) show reduced surface tension (γCMC ~30 mN/m), correlating with improved membrane permeability .

Data Contradiction Analysis

  • Sodium Channel Modulation : While highlights enhanced inactivation with (3-fluoro)benzyloxy groups, unsubstituted benzyl analogs in CAD cells show minimal effects. This suggests fluorination is critical for hydrogen bonding with Na⁺ channel residues (e.g., Tyr-1777) .
  • Deprotection Efficiency : Hydrogenolysis effectively removes N-benzyl groups in simple systems (85–95% yield) but fails in furan-containing substrates due to preferential furan reduction over benzyl cleavage. Alternative methods (e.g., acidic hydrolysis) are required here .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl L-Z-isoleucinamide
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Reactant of Route 2
N-Benzyl L-Z-isoleucinamide

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